methyl (2Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-[(4-methylphenyl)sulfonyl]acrylate
Description
Methyl (2Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-[(4-methylphenyl)sulfonyl]acrylate is a synthetic acrylate derivative featuring a 2,3-dihydro-1,4-benzodioxin moiety and a para-methylphenyl sulfonyl group. The compound is cataloged under CAS number 1775391-10-0 () and is structurally related to intermediates in pharmaceutical and agrochemical research. The Z-configuration of the acrylate double bond (2Z) is critical for its stereochemical stability and interaction with biological targets .
Properties
IUPAC Name |
methyl (Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-(4-methylphenyl)sulfonylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO6S/c1-13-3-6-15(7-4-13)27(22,23)18(19(21)24-2)12-20-14-5-8-16-17(11-14)26-10-9-25-16/h3-8,11-12,20H,9-10H2,1-2H3/b18-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYIZBIDSWAFVQV-PDGQHHTCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC3=C(C=C2)OCCO3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/C(=C\NC2=CC3=C(C=C2)OCCO3)/C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl (2Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-[(4-methylphenyl)sulfonyl]acrylate typically involves the following steps:
Starting Materials: : Common starting materials include 2,3-dihydro-1,4-benzodioxin, 4-methylbenzenesulfonyl chloride, and methyl acrylate.
Amidation Reaction: : The first step usually involves the reaction of 2,3-dihydro-1,4-benzodioxin with an amine (such as 4-methylbenzenesulfonamide) in the presence of a suitable catalyst.
Formation of Acrylate Moiety: : The resultant intermediate is then subjected to a reaction with methyl acrylate, often under basic conditions, to form the final product.
Industrial Production Methods: In an industrial setting, the production of this compound is optimized for scalability, yield, and cost-effectiveness. High-pressure reactors and automated control systems ensure precise reaction conditions and high yields. Safety measures are critical due to the involvement of potentially hazardous chemicals.
Chemical Reactions Analysis
Oxidation: : Methyl (2Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-[(4-methylphenyl)sulfonyl]acrylate can undergo oxidation, leading to the formation of sulfoxides or sulfones.
Reduction: : The compound can be reduced using hydrogenation methods to yield the corresponding reduced analogs.
Substitution Reactions: : Nucleophilic substitution at the sulfonyl group is another common reaction pathway.
Oxidation: : Reagents such as hydrogen peroxide or oxone under acidic conditions.
Reduction: : Catalysts such as palladium on carbon (Pd/C) or Raney nickel in the presence of hydrogen gas.
Substitution: : Nucleophiles such as amines or thiols under basic conditions.
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Reduced analogs of the original compound.
Substitution: : Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Catalysis: : Used as a ligand in various catalytic processes.
Organic Synthesis: : Utilized as an intermediate in the synthesis of complex organic molecules.
Pharmacology: : Investigated for its potential as a drug candidate due to its unique structural features.
Biochemical Assays: : Employed in assays to study enzyme activity and protein interactions.
Material Science: : Potential use in the development of advanced materials due to its chemical properties.
Polymer Science: : Incorporated into polymer formulations to enhance properties such as thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of methyl (2Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-[(4-methylphenyl)sulfonyl]acrylate involves interaction with specific molecular targets:
Molecular Targets: : It may target enzymes, receptors, or other proteins within biological systems.
Pathways Involved: : The compound can modulate signaling pathways, leading to biological effects such as inhibition of specific enzymes or activation of certain receptors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of sulfonyl acrylates and benzodioxin derivatives. Below is a detailed comparison with key analogues:
Table 1: Structural and Functional Comparisons
Key Findings :
Substituent Effects: The 4-methylphenyl group in the target compound balances lipophilicity and metabolic stability, whereas 4-ethoxy (Analog 1) improves solubility but increases susceptibility to oxidative degradation .
Biological Relevance :
- Benzodioxin-based sulfonamides (e.g., Analog 2) are documented in crystallographic studies () for their rigid, planar structures, which favor π-π stacking in enzyme active sites.
- The target compound’s acrylate ester may confer hydrolytic instability compared to sulfonamide derivatives, limiting its utility in vivo without prodrug modifications .
Environmental and Synthetic Considerations :
Biological Activity
Methyl (2Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-[(4-methylphenyl)sulfonyl]acrylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure combining a benzodioxane moiety with a sulfonamide group and an acrylate functionality. Its molecular formula is with a molecular weight of approximately 417.5 g/mol. The structural complexity of this compound may contribute to its diverse biological activities.
Enzyme Inhibition
Research indicates that this compound demonstrates significant inhibitory effects on various enzymes. Notably, it has been shown to inhibit α-glucosidase, an enzyme crucial in carbohydrate metabolism. This inhibition can lead to decreased glucose absorption in the intestines, making it a candidate for managing diabetes mellitus .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound with target proteins involved in metabolic pathways. These studies suggest that the compound binds effectively to the active sites of specific enzymes, which may enhance its therapeutic efficacy .
Biological Activity Overview
Case Studies and Research Findings
- Antidiabetic Studies : A study evaluated the antidiabetic effects of related benzodioxol derivatives in vivo using streptozotocin-induced diabetic mice. The results showed significant reductions in blood glucose levels after administration of the compounds, highlighting their potential as therapeutic agents for diabetes management .
- Cytotoxicity Assessments : In vitro assays have demonstrated varying degrees of cytotoxicity against cancer cell lines. Compounds structurally similar to this compound exhibited IC50 values ranging from 26 to 65 µM against different cancer types while showing minimal toxicity towards normal cells .
- Inhibition Studies : Further investigations into the structure-activity relationship (SAR) of related compounds revealed that specific substituents on the phenyl ring significantly influence their inhibitory activities against target enzymes like tyrosinase and α-amylase .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for methyl (2Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-[(4-methylphenyl)sulfonyl]acrylate, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : The compound can be synthesized via a multi-step approach involving (i) sulfonylation of 4-methylbenzenesulfonyl chloride with a benzodioxin-amine intermediate, followed by (ii) acrylate formation through a Z-selective condensation reaction. Key parameters include temperature control (<60°C to prevent isomerization), solvent polarity (e.g., DMF for solubility), and stoichiometric ratios (1:1.2 for amine:sulfonyl chloride). Monitoring via TLC or HPLC is critical to isolate the Z-isomer .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?
- Methodological Answer : Use X-ray crystallography (as in related sulfonamide structures ) to resolve stereochemistry and confirm the Z-configuration. Complement with 1H/13C NMR (DMSO-d6 solvent) to verify proton environments, particularly the vinyl protons (δ 5.8–6.3 ppm for Z-isomers). FT-IR can confirm sulfonyl (1150–1350 cm⁻¹) and acrylate (1700–1750 cm⁻¹) functional groups .
Q. What factors influence the compound’s reactivity in nucleophilic or electrophilic substitution reactions?
- Methodological Answer : The electron-withdrawing sulfonyl group activates the acrylate moiety toward nucleophilic attack (e.g., by amines or thiols), while the benzodioxin ring’s electron-donating properties may direct electrophilic substitution to specific positions. Solvent choice (polar aprotic vs. protic) and pH (neutral to mildly acidic) are critical for controlling regioselectivity .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) resolve discrepancies between experimental and theoretical data on the compound’s electronic properties?
- Methodological Answer : Perform density functional theory (DFT) calculations using B3LYP/6-311+G(d,p) to optimize geometry and compare bond lengths/angles with X-ray data . Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. If discrepancies arise (e.g., in dipole moments), validate with solvent-phase simulations (PCM model) and experimental dielectric constant measurements .
Q. What experimental strategies can address contradictions in reported thermodynamic stability data for this compound?
- Methodological Answer : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under inert atmospheres to measure decomposition temperatures and enthalpy changes. Cross-validate with accelerated stability studies (40°C/75% RH for 6 months) and HPLC purity assays. Conflicting data may arise from polymorphic forms; use PXRD to identify crystalline phases .
Q. How can researchers design kinetic studies to elucidate the mechanism of Z/E isomerization under varying conditions?
- Methodological Answer : Employ UV-Vis spectroscopy to monitor isomerization kinetics (λmax ~300 nm for Z-isomer). Vary temperature (25–80°C) and solvent polarity (hexane vs. ethanol) to construct Arrhenius plots. Use DFT transition-state modeling to identify energy barriers and compare with experimental activation energies. Quench reactions at intervals for NMR analysis to track isomer ratios .
Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility data in polar vs. nonpolar solvents?
- Methodological Answer : Solubility contradictions often stem from incomplete equilibration or impurities. Use shake-flask method with HPLC quantification after 24-hour agitation. Test solvents across a polarity gradient (logP: -1.5 to 4.0). If discrepancies persist, consider micellar aggregation (via dynamic light scattering) or hydrogen-bonding interactions (IR spectroscopy) .
Q. What protocols ensure reproducibility in catalytic applications of this compound, given variability in reported catalytic efficiencies?
- Methodological Answer : Standardize catalyst loading (mol%), substrate ratios, and reaction vessels (Schlenk tubes for oxygen-sensitive reactions). Use control experiments with known inhibitors (e.g., TEMPO for radical pathways) to isolate mechanistic pathways. Report turnover numbers (TON) and frequencies (TOF) with error margins from triplicate runs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
